molecular formula C22H25NO4 B2851065 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpentanoic acid CAS No. 2354193-51-2

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpentanoic acid

Cat. No.: B2851065
CAS No.: 2354193-51-2
M. Wt: 367.445
InChI Key: MJMUFHLPVQJWRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It has a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for the amino group .


Molecular Structure Analysis

The molecular structure of this compound would likely include a fluorene core with a methoxycarbonyl group attached, along with an amino group and a pentanoic acid group . The exact structure could not be determined without more specific information.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the Fmoc group. In peptide synthesis, the Fmoc group is typically removed (deprotected) under basic conditions to reveal the free amino group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Fmoc-protected amino acids are typically solid at room temperature .

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it is used in peptide synthesis, its role would likely involve protection and deprotection of the amino group .

Safety and Hazards

The safety and hazards associated with this compound would likely be similar to those of other Fmoc-protected amino acids. These compounds may cause skin and eye irritation, and should be handled with appropriate safety precautions .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-4-19(22(2,3)20(24)25)23-21(26)27-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18-19H,4,13H2,1-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMUFHLPVQJWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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